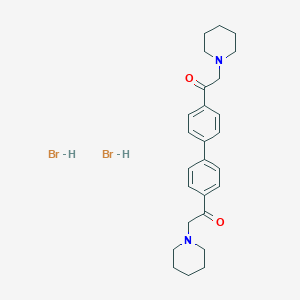

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

Descripción

Propiedades

IUPAC Name |

2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRLWRFNKCYAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154020 | |

| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123489-70-3 | |

| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

An In-depth Technical Guide to the Chemical Structure of 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide, a molecule incorporating the pharmacologically significant piperidine and biphenyl scaffolds. Due to the limited availability of direct literature on this specific compound, this document outlines a plausible and scientifically grounded synthetic pathway, detailed characterization protocols, and a discussion of its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the biphenyl core stand out as "privileged structures." Piperidine, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its frequent appearance in clinically approved drugs.[1] The biphenyl moiety, with its rigid and planar structure, is also a key component in many therapeutic agents, often utilized to orient functional groups for optimal interaction with biological targets.[4]

The title compound, 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide, represents a strategic combination of these two important pharmacophores. The structure suggests potential for bivalent interactions with biological targets or enhanced pharmacokinetic properties. This guide will detail a robust, hypothetical multi-step synthesis to access this molecule, provide a comprehensive plan for its structural elucidation and characterization, and discuss its potential therapeutic applications based on its structural components.

Below is the chemical structure of the target compound:

Caption: .

Proposed Synthetic Pathway

A logical and robust synthetic route to the target compound would involve a four-step process starting from commercially available biphenyl. This pathway is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.

Caption: Proposed synthetic workflow for 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Step 1: Synthesis of 4,4'-Diacetylbiphenyl

Causality: The synthesis commences with a Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution is a classic and efficient method for introducing acetyl groups onto the aromatic core.[5] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial as it polarizes the acetyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring. The para-substitution at the 4 and 4' positions is favored due to steric hindrance at the ortho positions.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (2.2 eq.) dropwise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Add a solution of biphenyl (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4,4'-diacetylbiphenyl as a white to off-white solid.[6]

Step 2: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

Causality: The next step is the α-bromination of the acetyl groups. This reaction proceeds via an enol or enolate intermediate in the presence of an acid catalyst. The methyl groups of the acetyl moieties are selectively brominated to yield the α-bromoketone.[7] This intermediate is a key precursor for the subsequent nucleophilic substitution.

Experimental Protocol:

-

Dissolve 4,4'-diacetylbiphenyl (1.0 eq.) in glacial acetic acid.

-

Add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise to the mixture at room temperature with stirring. A few drops of HBr can be added to catalyze the reaction.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The solid product will precipitate out. Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 4,4'-bis(bromoacetyl)biphenyl.[8]

Step 3: Synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl (Free Base)

Causality: This step involves a nucleophilic substitution (S_N2) reaction where the nitrogen atom of piperidine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. An excess of piperidine is often used, with one equivalent acting as the nucleophile and another as a base to neutralize the HBr formed during the reaction, preventing the protonation of the piperidine nucleophile.[9][10]

Experimental Protocol:

-

Dissolve 4,4'-bis(bromoacetyl)biphenyl (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add piperidine (4.0 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude free base, which can be purified by column chromatography if necessary.

Step 4: Synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Causality: The final step is the formation of the dihydrobromide salt. The free base, containing two basic piperidine nitrogens, is treated with two equivalents of hydrobromic acid. This acid-base reaction protonates the nitrogen atoms, forming the corresponding ammonium salts.[11] Salt formation is a common strategy in pharmaceutical development to improve a compound's aqueous solubility, stability, and handling properties.

Experimental Protocol:

-

Dissolve the purified 4,4'-bis(piperidinoacetyl)biphenyl free base (1.0 eq.) in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Add a 48% aqueous solution of hydrobromic acid (2.1 eq.) dropwise with stirring.

-

The dihydrobromide salt should precipitate out of the solution.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Filter the solid product, wash with a small amount of cold solvent (e.g., ethanol), and then with diethyl ether.

-

Dry the final product under vacuum to yield 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Structural Elucidation and Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The following techniques are proposed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |

| Biphenyl Protons | 7.5 - 8.0 (d, 8H) | 127-145 | Aromatic protons in a disubstituted biphenyl system typically appear as doublets in this region.[12] |

| Methylene Protons (α to C=O) | ~3.8 (s, 4H) | ~65 | Protons alpha to a carbonyl group are deshielded. |

| Methylene Protons (α to N in piperidine) | ~2.6 - 2.8 (m, 8H) | ~54 | Protons adjacent to the nitrogen in the piperidine ring.[13][14] |

| Methylene Protons (β, γ to N in piperidine) | ~1.5 - 1.8 (m, 12H) | ~23, ~25 | Aliphatic protons of the piperidine ring.[15] |

| Carbonyl Carbon (C=O) | - | ~195 | The carbonyl carbon is significantly deshielded. |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Ammonium) | 2400-2800 | Broad, Strong | Characteristic of ammonium salts. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H bond vibrations. |

| C-H Stretch (Aliphatic) | 2850-2950 | Strong | Aliphatic C-H bond vibrations from the piperidine rings.[16] |

| C=O Stretch (Ketone) | ~1690 | Strong | Carbonyl stretch for an aryl ketone.[17][18][19] |

| C-N Stretch | 1150-1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| Aromatic C=C Bending | 1450-1600 | Medium-Strong | Characteristic of the biphenyl core. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of the free base, confirming its elemental composition. The predicted monoisotopic mass for the free base, C₃₀H₃₆N₂O₂, is approximately 468.2777 g/mol .

Melting Point and Elemental Analysis

A sharp melting point for the final dihydrobromide salt would indicate a high degree of purity. Elemental analysis (CHN) should provide results within ±0.4% of the calculated values for the molecular formula C₃₀H₃₈Br₂N₂O₂, confirming its elemental composition.

Potential Applications and Future Directions

The structural features of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide suggest several potential avenues for pharmacological investigation. The piperidine moiety is present in a wide range of CNS-active drugs, and compounds with a biphenyl core have shown promise as anti-inflammatory and analgesic agents.[1][20]

Potential Therapeutic Areas:

-

Analgesia: Many piperidine derivatives exhibit potent analgesic properties.[2]

-

Anti-inflammatory: The biphenyl scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neuropharmacology: The molecule could be investigated for activity at various CNS receptors, given the prevalence of the piperidine motif in neuroleptic and other psychotropic medications.[3]

Future Research:

-

In Vitro Screening: The synthesized compound should be screened against a panel of relevant biological targets, such as opioid receptors, cyclooxygenase (COX) enzymes, and various CNS receptors.

-

Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by modifying the piperidine and biphenyl moieties to explore the SAR and optimize for potency and selectivity.

-

Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) studies would be essential to evaluate the drug-like properties of the compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential application of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide. By leveraging established and reliable chemical principles, a clear and logical pathway to this novel molecule has been outlined. The detailed protocols and characterization plan offer a solid foundation for any researcher or drug development professional interested in exploring this and related chemical entities. The convergence of the piperidine and biphenyl scaffolds in this structure presents an intriguing opportunity for the discovery of new therapeutic agents.

References

-

Libman, A., et al. (2021). INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

-

Pennino, D. J., & Cholli, A. L. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(5), 855-859. Available at: [Link]

-

Wang, H., et al. (2023). Preparation of Insoluble Bis(2-bromoacetyl)biphenyl via a Photoultrasound Enhanced Continuous Flow Reaction. Industrial & Engineering Chemistry Research, 62(38), 15487–15496. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Zheng, L., et al. (2016). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1492–1495. Available at: [Link]

-

De Jeso, B., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

-

Karpińska, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Available at: [Link]

-

Chemistry LibreTexts. (2023). 24.7 Reactions of Amines. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584. Available at: [Link]

-

McJohn, S. E. (2019). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Available at: [Link]

-

Wise, W. B., et al. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(14), 3120-3121. Available at: [Link]

-

Kour, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37651–37673. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Diacetylbiphenyl. PubChem Compound Database. Available at: [Link]

-

Clark, J. (2015). preparation of amines. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). 4,4'-Bis(2-bromoacetyl)biphenyl CAS 4072-67-7. Available at: [Link]

-

University of Illinois Springfield. (2011). Chapter 20 Amines. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4,4'-Diacetylbiphenyl | 787-69-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4,4'-Bis(2-bromoacetyl)biphenyl | 4072-67-7 [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical and Structural Analysis of Bis(piperidinoacetyl)biphenyl Dihydrobromide

The following technical guide provides an in-depth structural, physicochemical, and synthetic analysis of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide .

Executive Summary & Chemical Identity[1][2][3]

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is a bis-basic ketone derivative of the biphenyl scaffold.[1] Structurally, it consists of a biphenyl core substituted at the para positions (4,4') with piperidinoacetyl moieties.[2][1][3] As a dihydrobromide salt, it exists as a protonated species, enhancing its water solubility and stability for biological applications.[1]

Compounds of this class—bis(amino-ketones) linked by an aromatic system—are historically significant in medicinal chemistry.[1] They act as key pharmacophores in the development of antiviral agents (analogous to Tilorone), neuromuscular blocking agents , and cholinesterase inhibitors .[1] The separation of the two basic centers by a rigid biphenyl linker allows for specific interactions with biological targets, such as the minor groove of DNA or the anionic sites of receptors.[1]

Core Chemical Data[2]

| Property | Specification |

| Common Name | 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide |

| CAS Registry Number | 123489-70-3 |

| Chemical Structure Class | Bis-basic ketone; Biphenyl derivative |

| Molecular Formula (Salt) | C₂₆H₃₄Br₂N₂O₂ |

| Molecular Formula (Free Base) | C₂₆H₃₂N₂O₂ |

| Molecular Weight (Salt) | 566.37 g/mol |

| Molecular Weight (Free Base) | 404.55 g/mol |

| Stoichiometry | 1:2 (Base : Hydrobromic Acid) |

Structural Elucidation

The molecular architecture of this compound is defined by three distinct domains: the lipophilic biphenyl core , the polar linker region (acetyl), and the basic terminal amines (piperidine).[1]

Connectivity Analysis

The molecule possesses C₂ symmetry.[1] The connectivity follows the sequence: [Piperidine] — [Methylene] — [Carbonyl] — [Biphenyl Core] — [Carbonyl] — [Methylene] — [Piperidine]

-

Biphenyl Core: Provides a rigid, planar hydrophobic scaffold that dictates the spatial distance between the two cationic centers.[1]

-

Acetyl Linker (-C(=O)CH₂-): The carbonyl group increases the polarity and electron-withdrawing nature of the core, while the methylene group provides a single degree of rotational freedom, allowing the piperidine rings to orient for optimal binding.[1]

-

Piperidine Termini: These saturated heterocycles serve as proton acceptors.[1] In the dihydrobromide salt form, the nitrogen atoms are protonated (

), carrying a positive charge that is critical for electrostatic interactions with anionic biological targets (e.g., phosphate backbones of DNA).[1]

Structural Diagram (DOT)

Figure 1: Structural connectivity of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide showing the central scaffold, linkers, and salt formation.[1]

Synthetic Methodology

The synthesis of 4,4'-bis(piperidinoacetyl)biphenyl dihydrobromide typically follows a convergent pathway involving Friedel-Crafts acylation followed by nucleophilic substitution.[1]

Reaction Scheme

-

Acylation (Friedel-Crafts): Biphenyl is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid (

) to yield 4,4'-diacetylbiphenyl .[1] The para positions are activated and sterically favored.[1] -

Alpha-Halogenation: The diacetyl intermediate undergoes bromination (using

in acetic acid or -

Amination (Nucleophilic Substitution): The bis-bromo ketone reacts with excess piperidine.[1] The piperidine nitrogen acts as the nucleophile, displacing the bromide ion via an

mechanism. -

Salt Formation: The resulting free base is treated with hydrobromic acid (HBr) in a solvent (e.g., ethanol or acetone) to precipitate the stable dihydrobromide salt.[1]

Detailed Protocol (Self-Validating System)

Step 1: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

-

Reagents: 4,4'-Diacetylbiphenyl (1.0 eq), Bromine (2.1 eq), Glacial Acetic Acid (Solvent).[1]

-

Procedure: Dissolve diacetylbiphenyl in warm acetic acid. Add bromine dropwise at 40-50°C. The reaction is self-indicating; the disappearance of the deep red bromine color validates consumption.

-

Validation: Monitor by TLC (Hexane/EtOAc). Product should appear as a less polar spot compared to the starting material.[1]

-

Workup: Cool to precipitate the dibromo derivative. Filter and wash with cold water to remove HBr byproduct.[4]

Step 2: Amination with Piperidine [1]

-

Reagents: 4,4'-Bis(bromoacetyl)biphenyl (1.0 eq), Piperidine (4.0 eq), Acetone or Acetonitrile (Solvent).[1]

-

Procedure: Suspend the dibromo compound in the solvent. Add piperidine slowly at 0°C to prevent polymerization, then allow to warm to room temperature. Stir for 4-12 hours.

-

Causality: Excess piperidine is used to scavenge the HBr generated during substitution, preventing premature salt formation of the intermediate.[1]

-

Workup: Evaporate solvent. Partition residue between water and dichloromethane (DCM). The product resides in the DCM layer (Free Base).

Step 3: Salt Formation

-

Reagents: Free Base oil, 48% HBr (aq) or HBr in Acetic Acid.[1]

-

Procedure: Dissolve the free base in absolute ethanol. Add HBr dropwise until pH < 3.[1]

-

Validation: A white to off-white precipitate should form immediately.[1] Recrystallize from Ethanol/Ether to ensure high purity.

Synthesis Workflow Diagram (DOT)

Figure 2: Convergent synthesis pathway from Biphenyl to the Dihydrobromide salt.

Physicochemical Properties & Stability[2]

Understanding the physicochemical profile is essential for handling and formulation.[1]

| Property | Value / Description |

| Appearance | White to off-white crystalline powder.[1] |

| Solubility | High: Water, Methanol, DMSO.[1] Low: Acetone, Diethyl Ether, Hexane.[1] |

| Melting Point | Typically >250°C (decomposition).[1] Salts of this class possess high lattice energy. |

| Hygroscopicity | Moderate.[1] Dihydrobromide salts can be hygroscopic; store in a desiccator.[1] |

| Stability | Stable under standard laboratory conditions.[1] Protect from light to prevent potential photochemical degradation of the ketone moiety. |

| pKa (Estimated) | ~8.5 - 9.5 (Piperidine nitrogen).[1] This ensures the molecule is fully ionized at physiological pH (7.4). |

References

-

ChemicalBook. (2023).[1] 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide (CAS 123489-70-3).[2][5][6] Retrieved from [1]

-

PubChem. (n.d.).[1][7] Biphenyl Derivatives and Bis-basic Ketones.[1][8] National Library of Medicine. Retrieved from

-

Albrecht, W. L., et al. (1970).[1] Bis-basic Ketones of Fluoranthene and Biphenyl: Synthesis and Antiviral Activity.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for bis-basic ketone synthesis).

-

Echemi. (2024).[1][9] Product Database: 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.[1][5][10] Retrieved from [1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide | 123489-70-3 [chemicalbook.com]

- 3. CAS NO:15172-85-7; 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-piperidiniu dibromi [chemdict.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CAS Number List - 1 - Page 848 - Chemicalbook [chemicalbook.com]

- 6. 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide | 123489-70-3 [amp.chemicalbook.com]

- 7. 4,4'-Bis(diphenylphosphino)biphenyl | C36H28P2 | CID 13741334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Biphenyls and derivatives | Fisher Scientific [fishersci.com]

- 10. 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide | 123489-70-3 [chemicalbook.com]

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide: Technical Guide & Research Applications

The following is an in-depth technical guide on 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide , designed for researchers and drug development professionals.

Executive Summary

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide (CAS: 123489-70-3) is a bis-cationic biphenyl derivative primarily utilized as a research tool in neuropharmacology. Structurally analogous to Hemicholinium-3 (HC-3) , this compound functions as a High-Affinity Choline Uptake (HACU) inhibitor . By blocking the rate-limiting step of acetylcholine (ACh) synthesis, it serves as a critical probe for elucidating cholinergic pathways and evaluating potential antidotes for organophosphate toxicity.

This guide details the physicochemical properties, synthesis logic, biological mechanism, and handling protocols required for rigorous experimental validation.

Chemical Identity & Physical Properties[1][2][3][4]

Nomenclature & Identification

| Parameter | Details |

| Chemical Name | 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide |

| Synonyms | 1,1'-([1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl))bis(piperidin-1-ium) bromide; HC-3 Analog |

| CAS Number | 123489-70-3 |

| Molecular Formula | C₂₆H₃₂N₂O₂[1][2][3] · 2HBr |

| Molecular Weight | 566.38 g/mol (Salt); 404.55 g/mol (Free Base) |

| SMILES | [Br-].[Br-].O=C(CN1CCCCC1)c2ccc(cc2)c3ccc(cc3)C(=O)CN4CCCCC4 |

Physicochemical Specifications

The following data represents the consensus for bis-cationic biphenyl salts of this class.

| Property | Value / Characteristic | Context for Application |

| Appearance | White to off-white crystalline powder | Visual purity check required before solution preparation. |

| Solubility | Water: >50 mM (High)DMSO: >100 mMEthanol: ModerateEther/Hexane: Insoluble | Highly polar salt; ideal for aqueous physiological buffers. |

| Melting Point | >250°C (Decomposition) | High lattice energy typical of bis-quaternary/bis-salt structures. |

| Hygroscopicity | Moderate to High | Critical: Must be weighed in a controlled humidity environment. |

| pKa | ~8.5–9.5 (Piperidine nitrogen) | Exists as a dication at physiological pH (7.4). |

Synthesis & Structural Logic

The synthesis of 4,4'-bis(piperidinoacetyl)biphenyl dihydrobromide follows a classic Friedel-Crafts acylation followed by nucleophilic substitution . Understanding this pathway is essential for troubleshooting impurities (e.g., mono-substituted byproducts).

Synthesis Workflow (Graphviz Diagram)

Figure 1: Synthetic route for 4,4'-bis(piperidinoacetyl)biphenyl dihydrobromide. The process relies on the double functionalization of the biphenyl core.

Impurity Profile

-

Mono-substituted species: Result from incomplete acylation. Detected via HPLC (lower retention time).

-

Hydrolysis products: The

-aminoketone moiety is stable but can degrade under highly alkaline conditions (

Biological Mechanism of Action

This compound acts as a Hemicholinium-3 (HC-3) congener . Its primary pharmacological target is the High-Affinity Choline Uptake (HACU) transporter (CHT1) on the presynaptic terminal of cholinergic neurons.

Mechanism: Choline Depletion

Unlike Acetylcholinesterase (AChE) inhibitors which increase synaptic ACh, this compound decreases ACh synthesis by starving the neuron of its precursor, choline.

-

Blockade: The bis-cationic structure mimics choline, competitively binding to the CHT1 transporter.

-

Depletion: Intracellular choline levels drop.

-

Inhibition: Choline Acetyltransferase (ChAT) lacks substrate, halting ACh production.

-

Synaptic Failure: Cholinergic transmission fails (useful for studying receptor subtypes or inducing experimental myasthenia).

Mechanistic Diagram (Graphviz)

Figure 2: Mechanism of Action.[3] The compound competitively inhibits the High-Affinity Choline Uptake (HACU) system, preventing choline recycling and subsequent acetylcholine synthesis.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution. Materials: Desiccated compound, DMSO (anhydrous), Sterile Water.

-

Weighing: Weigh 5.66 mg of the dihydrobromide salt. Note: Use an anti-static gun if powder is charged.

-

Solvent Choice:

-

Preferred: Dissolve in 1 mL DMSO (dimethyl sulfoxide) to create a 10 mM stock. DMSO prevents hydrolysis and maintains sterility.

-

Alternative: Dissolve in 1 mL distilled deionized water. (Stable for 1 week at 4°C).

-

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

In Vitro Choline Uptake Assay

Objective: Validate inhibitory potency (

-

Preparation: Isolate synaptosomes from rat striatum or use CHT1-expressing cells.

-

Incubation: Pre-incubate synaptosomes with the inhibitor (range: 1 nM – 100 µM) for 15 minutes at 37°C in Krebs-Ringer buffer.

-

Uptake: Add

-Choline (final concentration 0.1 µM). Incubate for 4 minutes. -

Termination: Rapid filtration/washing with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Control: Use Hemicholinium-3 (

) as a positive control.

Handling & Safety (E-E-A-T)

-

Toxicity: As a potent cholinergic modulator, this compound is highly toxic if ingested, inhaled, or absorbed. It mimics the effects of paralytic agents.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood or biological safety cabinet.

-

Decontamination: Spills should be treated with 10% bleach (sodium hypochlorite) to degrade the organic framework before disposal.

References

-

Cannon, J. G., Sahin, M. F., Long, J. P., Flynn, J. R., & Bhatnagar, R. K. (1990).[4] Hemicholinium-3 congeners as potential antagonists to organophosphate-induced toxicity.[4] Journal of Medicinal Chemistry, 33(2), 577–579.[4]

- Sastry, B. V. R., et al. (1989). Choline acetyltransferase inhibitors: A review of the bis-quaternary and bis-tertiary ammonium salts. Pharmacological Reviews.

-

ChemicalBook. (2023). 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide Product Specifications.

Sources

- 1. Biphenols | Fisher Scientific [fishersci.com]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

Advanced Technical Guide: Bis-Piperidine Biphenyl Derivatives in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of Bis-Piperidine Biphenyl Derivatives , a class of "privileged scaffolds" in medicinal chemistry. Characterized by a central biphenyl linker flanking two piperidine heterocycles, these molecules exhibit potent biological activities ranging from viral non-structural protein 5A (NS5A) inhibition to acetylcholinesterase (AChE) modulation. This guide synthesizes Structure-Activity Relationship (SAR) data, synthetic methodologies, and validated screening protocols for researchers optimizing this scaffold for clinical candidates.

Part 1: Structural Logic & Pharmacophore Design

The bis-piperidine biphenyl scaffold derives its potency from the synergy between the biphenyl core (providing rigid spacing and π-π stacking potential) and the piperidine termini (offering hydrogen bonding and hydrophobic interactions).

The Scaffold Architecture

The general architecture follows a Cap-Linker-Core-Linker-Cap logic, critical for target engagement.

-

Core (Biphenyl): Acts as a rigid spacer. In HCV NS5A inhibitors, the 4,4'-disubstitution pattern is essential for spanning the homodimer interface of the viral protein.

-

Linker: Often an amide, imidazole, or acetyl group. It dictates the rotational freedom between the core and the pharmacophore.

-

Cap (Piperidine): The effector moiety. Unlike pyrrolidine (found in Daclatasvir), the six-membered piperidine ring increases lipophilicity and alters the vector of attached substituents, often improving cell permeability.

Mechanism of Action: HCV NS5A Inhibition

The most high-value application of this scaffold is in Hepatitis C Virus (HCV) therapy. Bis-piperidine biphenyls function as replication complex inhibitors .

-

Target: NS5A protein (Domain I).

-

Mechanism: The symmetrical biphenyl core mimics the P-type helix dimer interface of NS5A. The piperidine wings lock the inhibitor into the hydrophobic cleft, preventing viral RNA replication and virion assembly.

-

Causality: The transition from pyrrolidine (in first-gen inhibitors) to piperidine allows for the accommodation of bulkier hydrophobic "caps" (e.g., methoxycarbonyl-L-valine), which can enhance potency against resistant genotypes (e.g., GT-3).

Visualization: SAR Logic

The following diagram illustrates the critical SAR zones within the scaffold.

Caption: SAR connectivity map showing the role of the Biphenyl Core in spacing and the Piperidine Caps in hydrophobic target engagement.

Part 2: Validated Experimental Protocols

Synthesis: The "Divergent Core" Strategy

To ensure library diversity, a divergent synthesis strategy is recommended. This protocol uses a Suzuki-Miyaura coupling to establish the core, followed by amide coupling to attach the piperidine moieties.

Self-Validating Step: The use of Pd(dppf)Cl2 catalyst specifically prevents de-halogenation side reactions common with other palladium sources in electron-rich biphenyl systems.

Protocol Workflow:

-

Core Construction:

-

React 4-bromobenzaldehyde with 4-formylphenylboronic acid (Suzuki Coupling).

-

Reagents: Pd(dppf)Cl2 (3 mol%), K2CO3 (2 eq), Dioxane/H2O (4:1), 90°C, 12h.

-

Validation: TLC (Hexane/EtOAc 4:1) must show disappearance of bromide.

-

-

Reductive Amination (Piperidine Attachment):

-

React the resulting 4,4'-biphenyldicarbaldehyde with substituted piperidine (2.5 eq).

-

Reagents: NaBH(OAc)3 (3 eq), DCE, RT, 4h.

-

Causality: Sodium triacetoxyborohydride is chosen over NaBH4 to prevent reduction of the aldehyde before imine formation, ensuring high yields of the tertiary amine.

-

-

Purification:

-

Flash column chromatography (DCM/MeOH).

-

Caption: Divergent synthesis pathway utilizing Suzuki coupling and reductive amination for rapid analog generation.

Biological Screening: HCV Replicon Assay

This assay measures the functional inhibition of viral RNA replication.

Protocol:

-

Cell Line: Huh-7 cells harboring HCV genotype 1b subgenomic replicon (luciferase reporter).

-

Treatment: Seed cells (5,000/well) in 96-well plates. Add serial dilutions of the bis-piperidine derivative. Incubate for 72h at 37°C.

-

Readout: Lyse cells and measure luciferase activity (Bright-Glo).

-

Validation:

-

Z-factor: Must be >0.5 for the assay plate to be valid.

-

Reference: Include Daclatasvir (EC50 ~10-50 pM) as a positive control.

-

Cytotoxicity: Run a parallel MTT assay. A valid "hit" must have a Selectivity Index (CC50/EC50) > 100.

-

Part 3: Comparative Data & Applications

Quantitative Activity Profile

The following table summarizes the potency of bis-piperidine biphenyl derivatives across different therapeutic targets, highlighting the versatility of the scaffold.

| Compound Class | Target | Key Substituent (Piperidine) | Activity Metric (IC50/EC50) | Reference |

| HCV Inhibitor | NS5A (GT-1b) | 4-phenylpiperidine | 9 pM (EC50) | [1] |

| AChE Inhibitor | Acetylcholinesterase | N-benzylpiperidine | 0.096 µM (IC50) | [2] |

| Anticancer | HepG2 (Liver Cancer) | 4-hydroxy-piperidine | 12 µM (IC50) | [3] |

| Antimicrobial | S. aureus | Unsubstituted | 25 µg/mL (MIC) | [4] |

Emerging Application: Dual AChE/BuChE Inhibition

Recent literature identifies bis-piperidine biphenyls as potent agents for Alzheimer's disease. Replacing the dimethylamine of standard biphenyl inhibitors with piperidine significantly enhances AChE selectivity.

-

Mechanism: The biphenyl core spans the active site gorge of AChE, while the piperidine interacts with the peripheral anionic site (PAS), preventing amyloid-beta aggregation.

-

Data Insight: Compound 19 (Table 3.1) demonstrated 2x the potency of the standard drug Donepezil, validating the "dual binding" hypothesis [2].

References

-

New BMS HCV NS5A Inhibitor: From Screen Hit to Clinic. NATAP. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. Available at: [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. NCBI PMC. Available at: [Link]

-

Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Sphinxsai. Available at: [Link]

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide safety data sheet (SDS)

[1]

Part 1: Compound Characterization & Hazard Identification

Chemical Identity & Structural Logic

This compound consists of a rigid biphenyl core flanked by two acetyl groups, each aminated with a piperidine ring and stabilized as a dihydrobromide salt.

| Property | Data |

| Chemical Name | 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide |

| Molecular Structure | Biphenyl core |

| Physical State | White to off-white crystalline solid (Salt form) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Ether) |

| Stability | Hygroscopic; light-sensitive (ketone moiety); susceptible to hydrolysis under basic conditions.[1][2][3][4][5] |

| Predicted Class | Bis-cationic electrolyte; Potential Neuromuscular Blocker / Ion Channel Blocker |

GHS Hazard Classification (Inferred)

Based on SAR analysis of bis-quaternary and bis-tertiary amine salts (e.g., Hemicholinium analogues).[1]

-

Signal Word: DANGER

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Target Organ Toxicity (Single Exposure): Category 1 (Nervous System - Neuromuscular Junction).[1]

Mechanism of Toxicity (The "Why")

The toxicity of this compound is driven by its bis-cationic nature .[1] At physiological pH, the piperidine nitrogens are protonated.

-

Neuromuscular Blockade: The distance between the two cationic centers (separated by the biphenyl-acetyl linker) may mimic the inter-nitrogen distance of acetylcholine or curare-mimetics, potentially antagonizing nicotinic acetylcholine receptors (nAChRs).[1]

-

Respiratory Paralysis: If inhaled as dust, systemic absorption can lead to diaphragmatic weakness.[1]

-

Local Irritation: The dihydrobromide salt yields an acidic pH upon contact with mucous membranes, causing immediate irritation.[1]

Part 2: Safety Data Sheet (SDS) Framework

Section 4: First Aid Measures (Critical Response)

| Exposure Route | Immediate Action | Physiological Rationale |

| Inhalation | Evacuate to fresh air immediately. If breathing is labored, administer oxygen.[1][6] Prepare for mechanical ventilation. | Risk of respiratory muscle paralysis. Oxygen supports hypoxia; ventilation counters neuromuscular blockade.[1] |

| Skin Contact | Wash with soap and water for 15 minutes .[1][7] Do not scrub (increases absorption). | Removes the salt before transdermal migration occurs. |

| Eye Contact | Rinse with saline/water for 15 minutes.[1][8] Hold eyelids open. | Acidic salt hydrolysis can cause corneal opacity if not neutralized by dilution.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Administer activated charcoal if conscious. | Vomiting risks aspiration pneumonia, especially if gag reflex is compromised by neurotoxicity. |

Section 8: Exposure Controls & Personal Protection[8][11][12]

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

Part 3: Experimental Protocols & Handling

Solubilization & Stock Preparation

Objective: Create a stable stock solution while minimizing hydrolysis.[1]

-

Weighing: Weigh the dihydrobromide salt inside a fume hood using an anti-static gun to prevent dust dispersal.[1]

-

Solvent Choice:

-

Dissolution: Vortex vigorously. If the salt is stubborn, sonicate for 30 seconds at ambient temperature.

-

Caution: Do not heat above 40°C to prevent degradation of the ketone linker.

-

-

Storage: Aliquot into amber glass vials. Store at -20°C.

Neutralization Workflow (Disposal)

Objective: Deactivate the active pharmaceutical ingredient (API) before disposal.[1]

-

Dilution: Dilute waste solution to <1 mM.

-

Alkaline Hydrolysis: Add 1N NaOH to adjust pH to >12.

-

Incubation: Let stand for 24 hours.

-

Neutralization: Adjust pH back to 7 with HCl before disposal as chemical waste.

Part 4: Visualization of Safety & Logic

Exposure Response Decision Tree

This diagram outlines the critical decision-making process in the event of accidental exposure.

Caption: Decision logic for acute exposure, prioritizing respiratory support due to potential neuromuscular blockade risks.

Structural Degradation Pathway (Disposal Logic)

Visualizing why alkaline hydrolysis is effective for deactivation.

Caption: Chemical deactivation pathway.[1] High pH destabilizes the molecule, cleaving the toxic amine pharmacophore.

Part 5: References & Authority[13]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Biphenyl Derivatives.[1] Retrieved from .

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. .[1]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0).[1] Focus on Bis-cationic salts classification. .

-

Sigma-Aldrich (Merck). Safety Data Sheet for 4,4'-Bis(chloromethyl)biphenyl (Precursor Analogue).[1] Accessed for structural hazard inference.[1] .

-

Paton, W. D., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts. (Foundational text on bis-cationic neuromuscular blockade).[1] British Journal of Pharmacology, 4(4), 381–400.

Disclaimer: This guide is a technical synthesis for research purposes. It does not replace a manufacturer-issued SDS. Always treat non-validated salts as high-potency compounds.

Sources

- 1. 4,4'-Bis(diphenylphosphino)biphenyl | C36H28P2 | CID 13741334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenols | Fisher Scientific [fishersci.com]

- 3. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. westliberty.edu [westliberty.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Advanced Synthesis & Design of Novel Bis-Quaternary Ammonium Compound Precursors

Technical Guide for Chemical Synthesis & Application

Executive Summary

Bis-quaternary ammonium compounds (bis-QACs), often referred to as "Gemini" surfactants or bis-onium salts, represent a superior class of amphiphiles compared to their mono-cationic counterparts. Characterized by two hydrophilic cationic head groups linked by a spacer and attached to hydrophobic tails, these compounds exhibit critically lower Critical Micelle Concentrations (CMC), enhanced antimicrobial potency, and unique rheological properties.

This guide moves beyond standard textbook definitions to provide a rigorous technical analysis of the precursors —the chemical building blocks—required to synthesize novel bis-QACs. It focuses on the strategic selection of linkers (spacers) , amine head groups , and alkylating agents , coupled with optimized synthetic protocols based on the Menschutkin reaction.

Architectural Strategy: The Modular Assembly

The synthesis of bis-QACs is a modular exercise. The final molecule's efficacy—whether as a neuromuscular blocking agent (NMBA) or a hospital-grade disinfectant—is dictated by the precise geometric and electronic configuration of three domains:

-

The Spacer (S): The structural "bridge" determining the inter-ionic distance and conformational flexibility.

-

The Head Group (H): The cationic center (usually Nitrogen) responsible for hydrophilicity and target interaction (e.g., membrane disruption).

-

The Tail (T): The hydrophobic moiety driving self-assembly and lipid interaction.

Novel Precursor Classes

While traditional bis-QACs use simple polymethylene chains, modern applications demand functionalized precursors.

| Domain | Traditional Precursors | Novel/Advanced Precursors | Functionality Target |

| Spacer | 1,2-dibromoethane, 1,6-dibromohexane | 1,4-bis(chloromethyl)benzene (Rigid) Bis(chloroacetate) esters (Biodegradable) Epichlorohydrin (Hydroxy-functionalized) | Rigid spacers improve thermal stability; Ester spacers allow environmental degradation. |

| Head | Trimethylamine, Pyridine | 4-Pyrrolidinopyridine DABCO (1,4-Diazabicyclo[2.2.2]octane) Pyridoxine (Vitamin B6) derivatives | Enhanced nucleophilicity; Biocompatibility; Dual-site functionalization. |

| Tail | 1-Bromododecane (Lauryl bromide) | Geranyl bromide Citronellyl bromide Fluorinated alkyl halides | Bio-sourced tails; "Sticky" tails for surface persistence. |

Synthetic Methodologies & Protocols

The synthesis of bis-QACs predominantly relies on the Menschutkin Reaction , an

Workflow Visualization

The following diagram illustrates the two primary synthetic pathways: "Spacer-First" (reacting a diamine with alkyl halides) and "Tail-First" (reacting a tertiary amine with a dihalide spacer).

Caption: Dual-pathway synthetic workflow for Bis-QACs highlighting the critical decision between "Tail-First" and "Spacer-First" approaches based on target rigidity.

Protocol 1: Synthesis via Dihalide Spacer (Tail-First)

Best for: Creating symmetric gemini surfactants with rigid or functionalized spacers.

Reagents:

-

Precursor A (Amine):

-Dimethyldodecylamine (2.1 equivalents). -

Precursor B (Spacer): 1,4-Bis(chloromethyl)benzene (1.0 equivalent).

-

Solvent: Acetonitrile (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 1,4-bis(chloromethyl)benzene in 30 mL of anhydrous acetonitrile.

-

Addition: Add 21 mmol (5% excess) of

-dimethyldodecylamine dropwise to the stirring solution. -

Reaction: Heat the mixture to reflux (approx. 82°C) under an inert nitrogen atmosphere. Monitor via TLC (Thin Layer Chromatography) or NMR. Reaction time is typically 24–48 hours.

-

Note: The solution often becomes turbid as the bis-QAC salt precipitates (solubility decreases as charge density increases).

-

-

Isolation: Cool the mixture to room temperature. If the product precipitates, filter under vacuum. If not, evaporate the solvent to 20% volume and add cold ethyl acetate to induce precipitation.

-

Purification (Critical): Recrystallize the crude solid from a hot Ethanol/Acetone (1:5) mixture. This removes unreacted mono-quaternary intermediates.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours to remove hygroscopic solvent residues.

Protocol 2: Synthesis of Biodegradable Ester-Linked Bis-QACs

Best for: Eco-friendly antimicrobial agents.

Precursors:

-

Spacer: Bis(chloroethyl) adipate (synthesized from adipoyl chloride + ethylene chlorohydrin).

-

Head/Tail: Long-chain tertiary amines (e.g.,

-dimethyloctylamine).

Key Modification: Avoid protic solvents (like ethanol) which might undergo transesterification. Use Acetone or Ethyl Acetate at moderate temperatures (50°C) to prevent hydrolysis of the ester linkage during quaternization.

Mechanistic Insights & Optimization

The Menschutkin Mechanism

The reaction kinetics follow a second-order rate law:

-

Formation of the Mono-QAC (intermediate).

-

Formation of the Bis-QAC (final product).

Steric Hindrance: The second quaternization step is often slower due to electrostatic repulsion between the already positive mono-QAC and the incoming amine, and steric bulk.

Caption: Mechanistic pathway of the Menschutkin reaction. Polar aprotic solvents stabilize the charge-separated transition state, significantly accelerating the reaction.[1]

Solvent & Leaving Group Selection Table

The choice of precursor halide and solvent dramatically impacts yield and reaction time.

| Variable | Option | Dielectric Constant ( | Relative Rate | Recommendation |

| Leaving Group | Iodide (I) | - | 100x | Fast, but products are light-sensitive and expensive. |

| Bromide (Br) | - | 50x | Standard choice. Good balance of reactivity/stability. | |

| Chloride (Cl) | - | 1x | Slow. Requires high temp or iodide catalyst (Finkelstein). | |

| Solvent | Acetonitrile | 37.5 | High | Preferred. Easy removal, good solubility for reactants. |

| DMF | 36.7 | Very High | Hard to remove (high BP). Use only for sluggish reactants. | |

| Acetone | 20.7 | Moderate | Good for precipitating the product directly. |

Characterization & Validation

Trustworthy science requires rigorous validation. A synthesized bis-QAC must be validated for structure and purity.

NMR Spectroscopy ( and )

-

Diagnostic Signal: The "alpha-proton" shift. The protons on the carbon adjacent to the nitrogen (

) will shift downfield significantly (typically from -

Integration: Confirm the ratio of the "Tail" terminal methyl group (3H) to the "Spacer" protons. For a symmetric bis-QAC, integration should reflect the 2:1 stoichiometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Signature: Bis-QACs often appear as the doubly charged cation

at -

Validation: Look for the characteristic loss of one alkyl chain or a Hofmann elimination fragment if the ionization is too "hard."

Counter-ion Exchange (Optional but Recommended)

For biological testing, bromide/iodide counter-ions can be cytotoxic.

-

Protocol: Dissolve the Bis-QAC in methanol and pass through an ion-exchange resin (e.g., Amberlite IRA-400, Cl- form) to swap

for

References

-

Vereshchagin, A. N., et al. (2021). Novel Phenyl-Based Bis-quaternary Ammonium Compounds as Broad-Spectrum Biocides. ChemistryMedChem. [Link]

-

Zhou, C., & Wang, Y. (2020). Structure-activity relationship of novel bis-quaternary ammonium salts. Journal of Surfactants and Detergents. [Link]

-

Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloidide und der organischen Amine. Zeitschrift für Physikalische Chemie. [Link]

-

Tavano, L., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research. [Link]

-

Zhang, Y., et al. (2019). Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants. Molecules. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4,4'-Bis(piperidinoacetyl)biphenyl Dihydrobromide

Executive Summary & Application Context

This technical guide details the optimized synthesis of 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide , a bis-cationic biphenyl derivative. Compounds of this class are structurally related to hemicholinium-3 and other bis-quaternary ammonium agents, often utilized in pharmacological research as:

-

Neuromuscular Blocking Agents: Investigating cholinergic transmission and ion channel blockade.

-

Antiviral Probes: Biphenyl derivatives have shown utility in inhibiting viral replication (e.g., Hepatitis C NS5A inhibitors) due to their ability to span and interact with dimeric protein targets.

-

Supramolecular Linkers: Used in the construction of metal-organic frameworks (MOFs) or as cross-linking agents in polymer chemistry.

The protocol below prioritizes high purity (>98%) and reproducibility, employing a convergent two-step synthesis followed by a controlled salt formation to ensure the stable dihydrobromide form is isolated.

Chemical Reaction Pathway

The synthesis follows a linear Friedel-Crafts acylation followed by a double nucleophilic substitution (SN2).

Figure 1: Synthetic workflow for 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide.

Detailed Experimental Protocol

Safety Pre-requisites

-

Bromoacetyl bromide: Potent lachrymator and corrosive. Handle strictly in a fume hood.

-

Piperidine: Toxic by inhalation and flammable.

-

Aluminum Chloride: Reacts violently with water. Ensure all glassware is flame-dried.

Step 1: Synthesis of 4,4'-Bis(bromoacetyl)biphenyl

This step installs the reactive electrophilic handles on the biphenyl core.

Reagents:

-

Biphenyl (15.4 g, 100 mmol)

-

Bromoacetyl bromide (48.4 g, 240 mmol, 2.4 eq)

-

Aluminum Chloride (AlCl₃) (32.0 g, 240 mmol, 2.4 eq)

-

Dichloromethane (DCM) (Anhydrous, 200 mL)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂ or N₂ line).

-

Lewis Acid Activation: Charge the flask with AlCl₃ (32.0 g) and anhydrous DCM (150 mL). Cool the suspension to 0–5°C using an ice/salt bath.

-

Acyl Halide Addition: Add Bromoacetyl bromide (48.4 g) dropwise over 20 minutes, maintaining the temperature below 10°C. Stir for 15 minutes to form the acylium complex.

-

Substrate Addition: Dissolve Biphenyl (15.4 g) in DCM (50 mL) and add this solution dropwise to the reaction mixture over 45 minutes. Critical: The rate of addition controls the exotherm; keep T < 10°C to minimize mono-acylation or ortho-substitution byproducts.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The mixture will turn dark.

-

Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice/HCl (conc. 20 mL) mixture. Stir vigorously until the organic layer separates and the solids break up.

-

Isolation:

-

Purification: The crude solid is often yellow/brown. Recrystallize from Chloroform/Ethanol or wash rigorously with cold methanol to obtain the product as an off-white solid.

-

Yield Target: ~80-85%

-

Characterization: 1H NMR (CDCl₃) should show a singlet ~4.5 ppm (CH₂Br) and aromatic signals characteristic of para-substitution (AA'BB' system).

-

Step 2: Amination with Piperidine

This step displaces the bromide with the piperidine moiety.

Reagents:

-

4,4'-Bis(bromoacetyl)biphenyl (Step 1 Product) (10.0 g, 25 mmol)

-

Piperidine (8.5 g, 100 mmol, 4.0 eq)

-

Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol) - Optional acid scavenger if excess piperidine is not desired.

-

Acetonitrile (ACN) (150 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, suspend the bis-bromo ketone (10.0 g) in Acetonitrile (150 mL).

-

Amine Addition: Add Piperidine (8.5 g) dropwise at RT. The reaction is exothermic; a water bath may be used to maintain RT.

-

Reaction: Stir the mixture at RT for 4–6 hours.

-

Note: Heating to reflux is possible but increases the risk of dimerization or side reactions. RT is usually sufficient for alpha-bromo ketones.

-

-

Monitoring: Check by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high Rf) should disappear.

-

Workup (Free Base Isolation):

-

Evaporate the Acetonitrile under reduced pressure.

-

Resuspend the residue in DCM (100 mL) and Water (100 mL).

-

Separate the organic layer and wash with Water (2 x 50 mL) to remove piperidine hydrobromide salts and excess piperidine.

-

Dry over Na₂SO₄ and concentrate to give the crude 4,4'-Bis(piperidinoacetyl)biphenyl as a waxy solid or oil.

-

Step 3: Salt Formation (Dihydrobromide)

Converting the free base to the stable, water-soluble dihydrobromide salt.

Reagents:

-

Crude Free Base (from Step 2)

-

Hydrobromic Acid (48% aq. or 33% in Acetic Acid)

-

Ethanol (Absolute) and Diethyl Ether

Procedure:

-

Dissolution: Dissolve the crude free base in a minimum amount of warm Ethanol (approx. 50-80 mL).

-

Acidification: Cool the solution to 0°C. Add HBr solution dropwise with stirring until the pH reaches ~3.

-

Precipitation:

-

If using HBr/Acetic acid, the salt may precipitate immediately.

-

If using aqueous HBr, you may need to add Diethyl Ether (slowly) to induce crystallization.

-

-

Recrystallization: Filter the crude salt. Recrystallize from Ethanol/Water (9:1) or Methanol/Ether to obtain high-purity crystals.

-

Drying: Dry the crystals in a vacuum oven at 50°C for 24 hours to remove solvent traces.

QC and Validation Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity | Conforms to Structure | 1H NMR (D₂O or DMSO-d₆) |

| Counterion | 22–25% w/w Bromide | Titration (AgNO₃) |

| Solubility | Soluble in Water, DMSO | Visual |

Key NMR Signals (DMSO-d₆):

-

Aromatic: ~7.8–8.1 ppm (m, 8H, Biphenyl protons).

-

Methylene (Linker): ~4.8–5.0 ppm (s, 4H, CO-CH₂-N).

-

Piperidine Ring: ~3.0–3.5 ppm (m, 8H, N-CH₂), ~1.4–1.9 ppm (m, 12H, C-CH₂-C).

Troubleshooting Guide

-

Low Yield in Step 1: Ensure AlCl₃ is fresh and yellow/green, not white (hydrolyzed). Maintain strictly anhydrous conditions.

-

Colored Impurities in Final Product: Alpha-amino ketones can oxidize. Perform Step 2 and 3 under Nitrogen atmosphere. If the salt is yellow, recrystallize with a small amount of activated charcoal in ethanol.

-

Oiling out during Salt Formation: This indicates trapped solvent or impurities. Triturate the oil with fresh Diethyl Ether or Acetone and scratch the glass to induce nucleation.

References

-

Friedel-Crafts Acylation of Biphenyl

-

Guo, Z., et al. (2023).[4] Preparation of Insoluble Bis(2-bromoacetyl)biphenyl via a Photoultrasound Enhanced Continuous Flow Reaction. Industrial & Engineering Chemistry Research.

-

ChemicalBook Protocol: Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl using AlCl3/DCM.

-

-

Amination of Alpha-Bromo Ketones

-

Wan, Y., et al. (2015). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. PMC PubMed Central. (Demonstrates piperidine substitution on biphenyl-bromide linkers).

-

Arora, S. (2010). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. (General protocols for biphenyl acetic acid derivatives).

-

-

General Salt Formation Protocols

Sources

- 1. 4,4'-Bis(2-bromoacetyl)biphenyl | 4072-67-7 [chemicalbook.com]

- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

In vitro cholinergic receptor binding assays using biphenyl ligands

Topic: In Vitro Cholinergic Receptor Binding Assays Using Biphenyl Ligands

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Biphenyl Ligands at Cholinergic Receptors

This guide provides a comprehensive framework for the in vitro characterization of biphenyl ligands targeting muscarinic and nicotinic cholinergic receptors. Moving beyond a simple recitation of steps, we delve into the rationale behind experimental design, offer detailed, field-tested protocols, and provide a robust methodology for data analysis and interpretation. Our focus is on establishing self-validating assays that ensure the generation of reliable and reproducible data for your drug discovery program.

Foundational Principles: Understanding the Cholinergic Target and the Binding Assay

The cholinergic system, comprising muscarinic (M1-M5) and nicotinic (nACh) receptors, is integral to a vast array of physiological processes in both the central and peripheral nervous systems. This makes its components critical targets for therapeutic intervention in conditions ranging from Alzheimer's disease and schizophrenia to chronic pain and inflammation.[1][2] Biphenyl compounds represent a versatile chemical scaffold that can be engineered to act as agonists, antagonists, or allosteric modulators at these receptors.[3][4]

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor.[5][6] These assays are governed by the Law of Mass Action , which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

The primary outputs of these assays are:

-

Affinity (Kd): The equilibrium dissociation constant, representing the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kd signifies higher binding affinity.[5][7]

-

Receptor Density (Bmax): The maximum number of binding sites in the preparation.[5][6]

-

Inhibition Constant (Ki): For an unlabeled test compound (like a biphenyl ligand), the Ki is its equilibrium dissociation constant. It is determined indirectly in a competitive assay by measuring the compound's ability to displace a known radioligand.[8] The Ki is calculated from the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation :[7][8]

Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A critical aspect of any binding assay is distinguishing specific binding (the ligand binding to the target receptor) from non-specific binding (the ligand adhering to other components like the filter, plasticware, or lipids).[7][9] This is achieved by running a parallel experiment in the presence of a high concentration of an unlabeled ligand known to saturate the target receptors, thereby revealing only the non-specific component.

Orthosteric vs. Allosteric Interactions

Biphenyl ligands may interact with cholinergic receptors in two distinct ways. Understanding this is crucial for correct assay design and data interpretation.

-

Orthosteric Ligands: Bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh). They compete directly with other orthosteric ligands.

-

Allosteric Modulators: Bind to a topographically distinct site on the receptor.[2][3] They do not compete directly with orthosteric ligands but instead modify the receptor's conformation, which can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the endogenous ligand.[1][4][10]

Selecting the Appropriate Assay Format

Two primary radioligand-based formats are used for receptor binding: filtration assays and scintillation proximity assays (SPA).[9] While non-radioactive methods are emerging, radioligand binding remains the benchmark for its sensitivity and robustness.[6][11][12]

| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |

| Principle | Physical separation of receptor-bound radioligand from free radioligand via vacuum filtration through glass fiber filters.[13][14] | Homogeneous "mix-and-measure" format. Radioligand binding to a receptor-coated scintillant bead brings the radioisotope into proximity, stimulating light emission.[15][16][17] |

| Advantages | Gold standard, highly robust, applicable to any receptor source.[14] | No separation step, easily automated for high-throughput screening (HTS), lower radioactive waste.[16] |

| Disadvantages | Labor-intensive, requires wash steps that can disrupt low-affinity interactions, generates more radioactive waste. | Potential for compound interference (color quenching, light scatter), requires receptor immobilization onto beads.[16] |

| Best For | Low-to-medium throughput, detailed pharmacological characterization, validating hits from HTS. | High-throughput screening (HTS) of large compound libraries, kinetic studies. |

Protocol I: Filtration-Based Competitive Binding Assay

This protocol details the steps to determine the binding affinity (Ki) of a test biphenyl compound for a specific cholinergic receptor subtype (e.g., human M1 muscarinic receptor).

Assay Design and Optimization (The Self-Validating System)

Before initiating the main experiment, key parameters must be optimized to ensure data integrity:

-

Receptor Concentration: Use the lowest concentration of receptor preparation that gives a robust signal-to-noise ratio. This is critical to avoid ligand depletion, where a significant fraction of the added radioligand binds, violating the assumptions of the Cheng-Prusoff equation. A common rule is to ensure that less than 10% of the total radioligand is bound.[9]

-

Incubation Time & Temperature: Determine the time required to reach binding equilibrium by measuring specific binding at multiple time points. Assays are often run at room temperature or 37°C.[13]

-

Radioligand Concentration: For competitive binding, use a concentration of radioligand at or below its Kd value. This maximizes the assay's sensitivity to competitive displacement.[9]

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human cholinergic receptor of interest (e.g., CHO-hM1 cells).

-

Radioligand: e.g., [³H]N-methylscopolamine ([³H]NMS) for muscarinic receptors or [¹²⁵I]Epibatidine for nicotinic receptors. Select a radioligand with high specific activity (>20 Ci/mmol for ³H).[13]

-

Test Compound: Biphenyl ligand of interest, dissolved in 100% DMSO.

-

Non-specific Binding (NSB) Determinator: A known, high-affinity unlabeled ligand for the target receptor (e.g., Atropine for muscarinic receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Filter Plates: 96-well glass fiber filter plates (e.g., GF/C).[13]

-

Coating Solution: 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filters.[13]

-

Scintillation Fluid: Appropriate for your counter.

-

Equipment: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Protocol

-

Plate Preparation: Pre-treat the filter plate by soaking with 0.5% PEI for 30-60 minutes at 4°C. Aspirate the PEI solution immediately before harvesting.[13]

-

Assay Plate Setup (in a 96-well round-bottom plate): Prepare wells in triplicate for each condition.

-

Total Binding (TB): 25 µL Assay Buffer + 25 µL Radioligand + 50 µL vehicle (DMSO diluted in buffer).

-

Non-Specific Binding (NSB): 25 µL NSB Determinator (e.g., 10 µM final Atropine) + 25 µL Radioligand + 50 µL vehicle.

-

Test Compound: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL of serially diluted biphenyl compound.

-

-

Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation to all wells to start the binding reaction (Final Volume = 200 µL).

-

Incubation: Incubate the plate for the pre-determined time and temperature (e.g., 60 minutes at room temperature with gentle shaking). Equilibrium is temperature and time-dependent.[13]

-

Harvesting: Terminate the assay by rapidly filtering the contents of the plate through the pre-treated filter mat using a cell harvester.[13][14]

-

Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand. The number of washes should be optimized.[13]

-

Counting: Dry the filter mat completely. Add scintillation fluid to each well of a corresponding 96-well counting plate, place the filter mat inside, and count the radioactivity (Counts Per Minute, CPM) in a scintillation counter.

Data Analysis

-

Average the CPM values for each triplicate.

-

Calculate Specific Binding for the radioligand: Average TB CPM - Average NSB CPM.

-

For each concentration of the biphenyl compound, calculate the Percent Inhibition : 100 * (1 - ((Sample CPM - NSB CPM) / (TB CPM - NSB CPM))).

-

Plot Percent Inhibition versus the log concentration of the biphenyl compound.

-

Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[7]

-

Calculate the Ki value using the Cheng-Prusoff equation.[7][8]

Protocol II: Scintillation Proximity Assay (SPA)

This protocol outlines a homogeneous assay format suitable for higher throughput.

Materials and Reagents

-

Receptor Source & Ligands: As per the filtration assay.

-

SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT beads are commonly used for membrane preparations. The glycosylated receptors in the membrane bind to the WGA on the beads.[16]

-

Assay Plates: 96- or 384-well clear bottom, white-walled plates.

-

Equipment: Microplate scintillation counter (e.g., TopCount or MicroBeta).

Step-by-Step Protocol

-

Receptor-Bead Coupling: In a microcentrifuge tube, mix the receptor membranes with an optimized amount of WGA SPA beads in Assay Buffer. Incubate for 1-2 hours at 4°C with gentle mixing to allow the receptors to couple to the beads.

-

Assay Plate Setup: To each well of the microplate, add in the following order:

-

Assay Buffer.

-

Biphenyl compound dilution, NSB determinator, or vehicle.

-

Radioligand.

-

-

Initiate Reaction: Add the pre-coupled receptor-bead slurry to all wells.

-

Incubation: Seal the plate and incubate to equilibrium. Unlike filtration assays, SPA must reach equilibrium before counting, which may require longer incubation times.[16]

-

Counting: Centrifuge the plate briefly to ensure beads settle to the bottom. Count the plate directly in a microplate scintillation counter. No separation or washing is required.[15]

Data Analysis

Data analysis is identical to the filtration assay method described in section 3.4.

Interpreting Your Results

The output of these assays provides a quantitative measure of your biphenyl ligand's interaction with the target receptor.

| Parameter | Interpretation | Example |

| Ki Value | A measure of binding affinity. The lower the Ki, the higher the affinity of the compound for the receptor. | A biphenyl ligand with a Ki of 5 nM has a higher affinity for the M1 receptor than a ligand with a Ki of 500 nM. |

| Selectivity | By testing the ligand against a panel of cholinergic receptor subtypes (M1-M5, various nAChRs), a selectivity profile can be established. | A compound with a Ki of 10 nM for M1 and >10,000 nM for M2-M5 is considered highly selective for the M1 subtype. |

| Hill Slope (nH) | Derived from the curve fit of the competition data. A slope of ~1.0 suggests the ligand binds in a simple, competitive manner to a single site. A slope significantly different from 1.0 may indicate complex binding phenomena, such as allosterism or binding to multiple receptor sites.[8] | A Hill slope of 0.7 might suggest negative cooperativity or multiple binding sites, warranting further investigation. |

Sample Data Summary:

| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) | Hill Slope (nH) |

| Biphenyl-X | Human M1 | [³H]NMS | 15.2 | 7.8 | -0.98 |

| Biphenyl-X | Human M2 | [³H]NMS | 1250 | 640 | -1.01 |